molecular formula C13H11ClO2 B2872634 [2-(3-Chlorophenoxy)phenyl]methanol CAS No. 478032-36-9

[2-(3-Chlorophenoxy)phenyl]methanol

Cat. No.: B2872634
CAS No.: 478032-36-9
M. Wt: 234.68
InChI Key: JKLAPLNUVVWDPZ-UHFFFAOYSA-N
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Description

[2-(3-Chlorophenoxy)phenyl]methanol is an organic compound that features a chlorophenoxy group attached to a phenylmethanol structure

Properties

IUPAC Name

[2-(3-chlorophenoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLAPLNUVVWDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: [2-(3-Chlorophenoxy)phenyl]methanol can be synthesized through the reaction of 3-chlorophenol with benzyl chloride under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. This often involves optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: [2-(3-Chlorophenoxy)phenyl]methanol undergoes a variety of reactions including oxidation, reduction, and substitution. For instance:

  • Oxidation: : The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: : Reduction of the compound can lead to the formation of [2-(3-Chlorophenoxy)phenyl]methane.

  • Substitution: : The chlorine atom on the phenoxy group can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are typically used.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Reagents like sodium ethoxide or other nucleophiles in an appropriate solvent are used.

Major Products: The major products formed from these reactions vary depending on the reagents and conditions employed, leading to compounds such as [2-(3-Chlorophenoxy)phenyl]aldehyde, [2-(3-Chlorophenoxy)phenyl]carboxylic acid, or [2-(3-Chlorophenoxy)phenyl]methane.

Scientific Research Applications

Chemistry: In the field of chemistry, [2-(3-Chlorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the creation of various organic compounds.

Biology: Biologically, this compound can be utilized in studies related to enzyme interactions and inhibitor design due to its specific structural features.

Medicine: Medicinal research explores its potential as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that is beneficial in drug development.

Industry: Industrially, this compound finds application in the manufacturing of agrochemicals, polymers, and specialty chemicals. Its functionality is exploited to modify properties of end products.

Mechanism of Action

The mechanism by which [2-(3-Chlorophenoxy)phenyl]methanol exerts its effects is primarily related to its ability to interact with different molecular targets. The chlorophenoxy and phenylmethanol groups allow it to bind to various enzymes and receptors, affecting their activity and function.

Molecular Targets and Pathways:
  • Enzymes: : It may act as an inhibitor or substrate for enzymes involved in metabolic pathways.

  • Receptors: : Binding to specific receptors can modulate signaling pathways, influencing biological responses.

Comparison with Similar Compounds

Similar Compounds:
  • [4-(3-Chlorophenoxy)phenyl]methanol

  • [2-(4-Chlorophenoxy)phenyl]methanol

  • [2-(3-Bromophenoxy)phenyl]methanol

Uniqueness: Compared to its analogs, [2-(3-Chlorophenoxy)phenyl]methanol offers unique reactivity due to the position of the chlorine atom, influencing its chemical behavior and applications. Its versatility in undergoing various reactions and potential in different fields set it apart from related compounds.

Biological Activity

[2-(3-Chlorophenoxy)phenyl]methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chlorophenoxy group attached to a phenylmethanol backbone. This unique configuration contributes to its biological activity. The molecular formula is C13H11ClOC_{13}H_{11}ClO, and it possesses a molecular weight of 234.68 g/mol.

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It scavenges free radicals, thus protecting cellular components from oxidative stress. The compound's ability to inhibit lipid peroxidation has been demonstrated in various assays, suggesting a potential application in preventing oxidative damage in biological systems.

2. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains. In vitro tests revealed that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

3. Anticancer Effects

The anticancer activity of this compound has been explored through various studies. It has demonstrated the ability to inhibit the proliferation of cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism
MCF-711.46 ± 2.45Apoptosis induction
HT-2913.73 ± 2.32Cell cycle arrest

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It has shown potential in modulating receptors linked to apoptosis pathways, enhancing its anticancer effects.

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

  • Antioxidant Study : A study involving human fibroblast cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Cancer Cell Proliferation : A recent study assessed the effect of this compound on MCF-7 cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of 11.46 µM.

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